Spacer Length and Molecular Reach: Azide-PEG12-alcohol vs. Azido-PEG3-alcohol vs. Azido-PEG36-alcohol
Azide-PEG12-alcohol provides a discrete spacer length of 37 atoms (43.0 Å), which is 2.6-fold longer than the short Azido-PEG3-alcohol (14 atoms, 15.3 Å) and approximately 34% of the length of the very long Azido-dPEG®36-OH (108 atoms, 129.7 Å) . This intermediate length is frequently reported as optimal for PROTAC linker design, providing sufficient reach to facilitate ternary complex formation without introducing excessive entropic penalties associated with very long, highly flexible linkers [1].
| Evidence Dimension | Spacer length (number of atoms and molecular reach) |
|---|---|
| Target Compound Data | 37 atoms; 43.0 Å |
| Comparator Or Baseline | Azido-PEG3-alcohol: 14 atoms, 15.3 Å; Azido-dPEG®36-OH: 108 atoms, 129.7 Å |
| Quantified Difference | 2.6x longer than PEG3; 34% of PEG36 length |
| Conditions | Physical measurement of discrete PEG chain length reported in product datasheets |
Why This Matters
This intermediate length balances the need for spatial reach with conformational control, directly impacting the efficacy of PROTAC-mediated protein degradation and the design of other bioconjugates.
- [1] An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. View Source
